ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate
Overview
Description
Ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate is a compound of considerable interest in the scientific community due to its unique chemical structure and diverse range of applications. It is composed of a thiophene ring, a pyrazole moiety, and several other functional groups, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions
Step 1: Synthesis of thiophene derivative
Starting with a thiophene ring, functionalize with a cyano and carboxylate group.
Reagents: Ethyl cyanoacetate, sulfur, acetic acid.
Conditions: Reflux at elevated temperature.
Step 2: Introduction of the pyrazole moiety
Formation of pyrazole through a cyclization reaction using hydrazine derivatives.
Reagents: 1-(difluoromethyl) hydrazine, carbonyl compound.
Conditions: Mild heating with a catalyst.
Step 3: Coupling and final modifications
Coupling the synthesized pyrazole with the thiophene derivative.
Reagents: EDC (ethyl carbodiimide), NHS (N-hydroxysuccinimide).
Conditions: Room temperature under inert atmosphere.
Industrial Production Methods
For large-scale production, the synthesis follows a similar route but with optimization for yield, purity, and cost-efficiency. Continuous flow reactors and high-throughput screening can enhance the scalability and reproducibility of the compound.
Chemical Reactions Analysis
Ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate undergoes a variety of chemical reactions due to its multiple reactive sites.
Oxidation:
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the compound, potentially altering the thiophene or pyrazole rings.
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Conditions: Mild heating in anhydrous conditions.
Products: Reduced forms, such as amines or alcohols.
Substitution:
Reagents: Halides, sulfonates.
Conditions: Presence of a base or catalyst.
Products: Varied substituents on the thiophene or pyrazole rings.
Scientific Research Applications
Ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate has numerous scientific research applications.
Chemistry:
A valuable intermediate in organic synthesis, especially for constructing complex molecular architectures.
Biology:
Utilized in the study of enzyme interactions and protein binding due to its ability to form stable complexes.
Medicine:
Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry:
Used in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism by which ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate exerts its effects involves several pathways:
Molecular Targets:
It interacts with specific enzymes or proteins, inhibiting or enhancing their activity.
Pathways:
Modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 4-cyano-3-methyl-5-((1-methyl-1H-pyrazol-3-yl)carbonylamino)-2-thiophenecarboxylate.
Ethyl 4-cyano-3-methyl-5-((1-(trifluoromethyl)-1H-pyrazol-3-yl)carbonylamino)-2-thiophenecarboxylate.
Its uniqueness lies in its difluoromethyl group, which imparts distinct electronic properties and reactivity patterns, enhancing its suitability for diverse applications.
In Conclusion: , ethyl 4-cyano-5-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate is a compound of immense interest with versatile applications across various scientific domains
Properties
IUPAC Name |
ethyl 4-cyano-5-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-3-methylthiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O3S/c1-3-23-13(22)10-7(2)8(6-17)12(24-10)18-11(21)9-4-5-20(19-9)14(15)16/h4-5,14H,3H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZQXWJKBLQASQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN(C=C2)C(F)F)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.